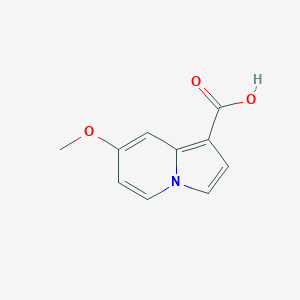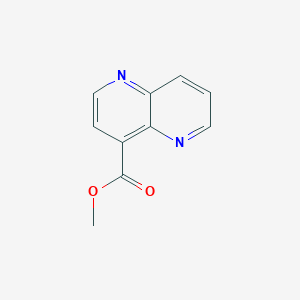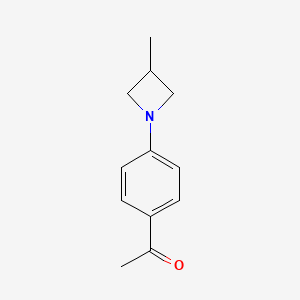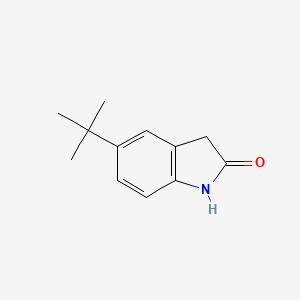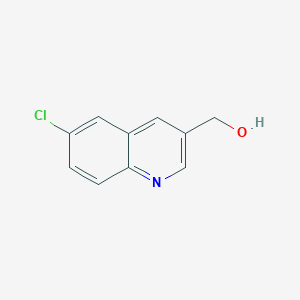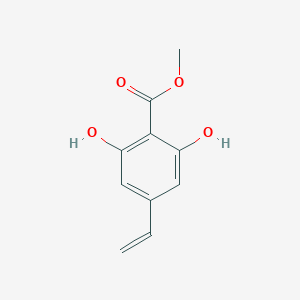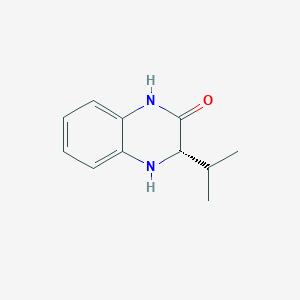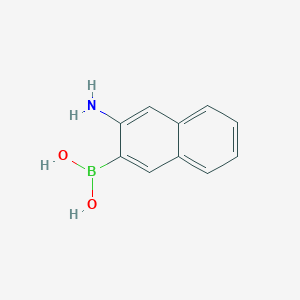
(3-Aminonaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminonaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring, which also contains an amino group. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminonaphthalen-2-yl)boronic acid typically involves the reaction of 3-aminonaphthalene with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Aminonaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alcohols or diols in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Boronate esters.
Applications De Recherche Scientifique
(3-Aminonaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Utilized in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Employed in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of (3-Aminonaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the formation of boronate esters in organic synthesis and the development of sensors for detecting sugars and other biological molecules . The compound’s interaction with molecular targets often involves the formation of stable complexes that can modulate the activity of enzymes or other proteins .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
(4-Aminophenyl)boronic acid: Similar structure but with an amino group on the phenyl ring instead of the naphthalene ring.
(2-Naphthyl)boronic acid: Lacks the amino group but has a similar naphthalene structure.
Uniqueness: (3-Aminonaphthalen-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the naphthalene ring. This combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C10H10BNO2 |
|---|---|
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
(3-aminonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H,12H2 |
Clé InChI |
DUMCJLOQCGZZBQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CC=CC=C2C=C1N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




